molecular formula C5H4N4O4 B182607 3,5-Dinitropyridin-2-amine CAS No. 3073-30-1

3,5-Dinitropyridin-2-amine

Cat. No. B182607
M. Wt: 184.11 g/mol
InChI Key: QNZDCKBBTJYQDT-UHFFFAOYSA-N
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Patent
US05412097

Procedure details

A mixture of 2-amino-3,5-dinitropyridine (5.32 g, 28.9 mmol), THF (100 mL), methanol (250 mL) and Raney-nickel (3 mL of a 1:1 suspension in H2O) was stirred under H2 (1 atm.) was stirred for 5 h. The reaction mixture was quickly filtered into a receiving flask containing 5 mL of conc. HCl and the solvent was removed in vacuo at r.t. To this crude 2,3,5-triaminopyridine.HCl was added valetic acid (9.43 mL, 86.7 mmol) and polyphosphoric acid (100 mL) and this mixture was heated to 95° C. for 6 h. The warmed mixture was poured into stirred ice-H2O (200 mL) and this mixture was cooled and neutralized (to pH 4) by the addition of conc. NH4OH. Extraction with EtOAc (3×75 mL), concentration, and purification (SiO2, 5% MeOH/EtOAc) gave 6-[(1-oxopentyl)amino)]-2-butylimidazo[4,5-b]pyridine as a solid. Step 3: Preparation of 2-butyl-3-[2'-(N-tert-butylaminosulfonyl)[1,1']-biphenyl-4-yl]methyl-6-[(1-oxopentyl)amino)]-3H-imidazo[4,5-b]pyridine
Quantity
5.32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
9.43 mL
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([N+]([O-])=O)=[CH:4][N:3]=1.[CH2:14]1[CH2:18]O[CH2:16][CH2:15]1.Cl.[NH4+].[OH-].[CH3:22]O>O.[Ni]>[CH2:14]([C:18]1[NH:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][CH:6]=2)[CH2:15][CH2:16][CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
acid
Quantity
9.43 mL
Type
reactant
Smiles
Name
polyphosphoric acid
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
ice H2O
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred under H2 (1 atm.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was quickly filtered into a receiving flask
ADDITION
Type
ADDITION
Details
containing 5 mL of conc. HCl
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo at r.t
ADDITION
Type
ADDITION
Details
The warmed mixture was poured
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
Extraction
CONCENTRATION
Type
CONCENTRATION
Details
with EtOAc (3×75 mL), concentration, and purification (SiO2, 5% MeOH/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1NC=2C(=NC=CC2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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